molecular formula C23H28N2O3S B2916160 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine CAS No. 899761-82-1

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine

Cat. No. B2916160
CAS RN: 899761-82-1
M. Wt: 412.55
InChI Key: ULPWXDOLBMVKCF-UHFFFAOYSA-N
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Description

The compound “3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine” is a complex organic molecule. It contains a quinoline ring, which is a type of heterocyclic compound. This ring is substituted with a sulfonyl group attached to a 3,4-dimethylphenyl group, an ethoxy group, and a diethylamine group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The quinoline ring system is aromatic, and the sulfonyl group is a good electrophile .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions. The sulfonyl group could potentially be reduced or participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It’s likely to be a solid at room temperature, and its solubility would depend on the specific arrangement of its functional groups .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • Diversity-oriented Synthesis : A study described the copper(I)-catalyzed three-component reaction of (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine to efficiently generate 1,2-dihydroisoquinolin-3(4H)-imines under mild conditions, showcasing the compound's potential in diversity-oriented synthesis and catalysis (Chen et al., 2011).

Antiproliferative Activity

  • Tubulin Polymerization Inhibitors : Research into 5-amino-2-aroylquinolines, which share a quinoline core with the compound of interest, found that certain derivatives exhibit significant antiproliferative activity by inhibiting tubulin polymerization, indicating potential applications in cancer research (Lee et al., 2011).

Synthetic Methodologies

  • Cascade Synthesis : A method for synthesizing 3-arylsulfonylquinoline derivatives was developed through tert-butyl hydroperoxide mediated cycloaddition between N-propargyl aromatic amine derivatives and arylsulfonylhydrazides, illustrating the compound's relevance in novel synthetic methodologies (Zhang et al., 2016).

Antimicrobial Activity

  • Metal Chelates : The synthesis and characterization of metal chelates of a compound structurally similar to 3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine demonstrated antimicrobial activity, suggesting potential applications in developing antimicrobial agents (Patel, 2009).

Photoluminescence

  • Organic Light-Emitting Device Applications : Research into 1,8-naphthalimide derivatives, related to the quinoline core, indicated their potential as standard-red light-emitting materials for organic light-emitting device (OLED) applications, highlighting the compound's relevance in materials science (Luo et al., 2015).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve studying the reactivity of this compound, determining its physical and chemical properties, and exploring its potential uses in various fields such as medicinal chemistry .

properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-N,N-diethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-6-25(7-2)23-20-14-18(28-8-3)10-12-21(20)24-15-22(23)29(26,27)19-11-9-16(4)17(5)13-19/h9-15H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPWXDOLBMVKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C2C=C(C=CC2=NC=C1S(=O)(=O)C3=CC(=C(C=C3)C)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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